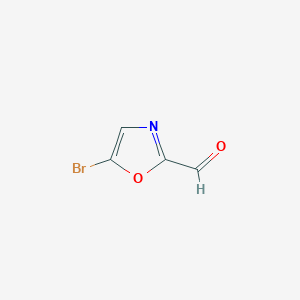

5-Bromo-oxazole-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1,3-oxazole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrNO2/c5-3-1-6-4(2-7)8-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXAUPMISWLGNRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=N1)C=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Halogenated Heterocyclic Aldehydes in Organic Synthesis

Halogenated heterocyclic aldehydes are a class of organic compounds that feature a heterocyclic ring system, an aldehyde functional group, and one or more halogen atoms. sigmaaldrich.com These molecules are of considerable importance in synthetic chemistry for several reasons. The halogen atom, being an excellent leaving group, provides a reactive site for various nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse functionalities. nih.govmdpi.com The aldehyde group is also highly versatile, participating in a wide range of chemical transformations such as oxidations, reductions, and the formation of carbon-carbon and carbon-nitrogen bonds. nih.gov

The presence of both a halogen and an aldehyde group on a heterocyclic scaffold creates a bifunctional molecule with distinct reactive centers. This dual reactivity allows for sequential and site-selective modifications, making these compounds powerful intermediates in the synthesis of complex target molecules, including pharmaceuticals and materials with specific properties. smolecule.commt.com The strategic placement of the halogen and aldehyde groups on the heterocyclic ring can influence the electronic properties and reactivity of the molecule, offering chemists fine control over synthetic outcomes.

An Overview of the Oxazole Scaffold As a Privileged Structure

The oxazole (B20620) ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. tandfonline.comsemanticscholar.org This structural motif is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets with high affinity. researchgate.netnih.govdp.tech The prevalence of the oxazole core in numerous natural products and synthetic compounds with a broad spectrum of biological activities underscores its importance. tandfonline.comsemanticscholar.orgnih.gov

The unique electronic and structural features of the oxazole ring, including its planarity and the presence of both hydrogen bond donors and acceptors, enable it to engage in various interactions with biological macromolecules such as enzymes and receptors. tandfonline.comsemanticscholar.org This has led to the development of a multitude of oxazole-containing compounds with therapeutic potential, including antibacterial, antifungal, anticancer, and anti-inflammatory agents. semanticscholar.orgnih.gov The versatility of the oxazole scaffold also extends to materials science, where its derivatives are explored for applications in dyes and other functional materials. ijpsonline.com

Functional Group Interconversion Strategies for the Carbaldehyde Moiety

Functional Group Interconversion Strategies for Carbaldehyde Moiety

Oxidation of Hydroxymethyl or Methyl Groups

The conversion of a methyl or hydroxymethyl group at the C2 position of the 5-bromo-oxazole core into a carbaldehyde is a direct and common synthetic strategy. This transformation typically involves the use of specific oxidizing agents to achieve the desired aldehyde without over-oxidation to the carboxylic acid.

One established method for the oxidation of heterocyclic methyl groups involves reagents like selenium dioxide (SeO₂) or manganese dioxide (MnO₂). While direct oxidation of 5-bromo-2-methyloxazole (B2793639) is a plausible route, a two-step approach involving initial functionalization followed by oxidation is often more controlled. For instance, the methyl group can first be brominated to a bromomethyl group and then hydrolyzed to the hydroxymethyl analogue, (5-bromo-oxazol-2-yl)methanol. This alcohol intermediate can then be oxidized to the target aldehyde.

The oxidation of oxazolines to oxazoles is a related transformation, and reagents used in this context, such as activated manganese dioxide, are also effective for converting allylic or benzylic-type alcohols to aldehydes. rsc.org The oxidation of (5-bromo-oxazol-2-yl)methanol would fall into this category, with MnO₂ being a suitable reagent, typically used in solvents like dichloromethane (B109758) or chloroform (B151607) at room temperature or with gentle heating.

Table 1: Oxidizing Agents for Conversion to Aldehydes

| Precursor | Reagent | Conditions | Product | Notes |

|---|---|---|---|---|

| (5-bromo-oxazol-2-yl)methanol | Manganese Dioxide (MnO₂) | Dichloromethane, reflux | This compound | Standard for oxidizing activated alcohols. |

| (5-bromo-oxazol-2-yl)methanol | Pyridinium Chlorochromate (PCC) | Dichloromethane, r.t. | This compound | Offers mild conditions, preventing over-oxidation. |

Reduction of Carboxylic Acid Derivatives to Aldehydes

The partial reduction of 5-bromo-oxazole-2-carboxylic acid or its derivatives, such as esters or acyl chlorides, presents another viable pathway to this compound. A key challenge in this approach is preventing over-reduction to the corresponding alcohol.

Direct reduction of carboxylic acids to aldehydes is difficult because the aldehyde is more reactive than the starting acid. chemistrysteps.com Therefore, the reaction typically proceeds through the more reactive carboxylic acid derivative. For example, the carboxylic acid can be converted to an acyl chloride, which is then reduced using a mild hydride source like lithium tri-tert-butoxyaluminum hydride. Alternatively, conversion to a Weinreb amide allows for clean conversion to the aldehyde upon reaction with an organometallic reagent or a hydride source.

A more direct and controlled method involves the activation of the carboxylic acid followed by reduction. A reported methodology for the controlled conversion of carboxylic acids to aldehydes uses pinacolborane as the reducing agent in the presence of a triflylpyridinium reagent which activates the acid. researchgate.net Another highly relevant method is the reduction of an ester derivative, such as ethyl 5-bromo-oxazole-2-carboxylate, using Diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C). sci-hub.se This reagent is known for its ability to selectively reduce esters to aldehydes.

Table 2: Reduction Methods for Aldehyde Synthesis

| Starting Material | Reagent(s) | Key Features | Ref. |

|---|---|---|---|

| Ethyl 5-bromo-oxazole-2-carboxylate | Diisobutylaluminium hydride (DIBAL-H) | Low temperature (-78 °C) is crucial to stop the reaction at the aldehyde stage. | sci-hub.se |

| 5-bromo-oxazole-2-carboxylic acid | 1. SOCl₂ or Oxalyl Chloride2. Lithium tri-tert-butoxyaluminum hydride | Two-step process via the acyl chloride intermediate. |

Advanced Synthetic Protocols

Modern organic synthesis has introduced more sophisticated methods for constructing the this compound scaffold, often leveraging transition-metal catalysis or sustainable energy sources like light and electricity.

Transition Metal-Catalyzed Routes for Oxazole Synthesis

Transition metals, particularly palladium, copper, and gold, are powerful tools for the construction of heterocyclic rings like oxazoles. tandfonline.com These methods often involve the cyclization of acyclic precursors.

A highly efficient protocol for the direct synthesis of 2-substituted 5-oxazolecarbaldehydes involves the intramolecular cyclization of propargylamides catalyzed by palladium(II) salts. acs.org In this approach, a suitable N-propargylamide is treated with a catalytic amount of a Pd(II) salt, such as PdCl₂(CH₃CN)₂, and a reoxidant like CuCl₂. This method is notable for its tolerance of various functional groups and provides a direct entry to 5-oxazolecarbaldehydes, avoiding separate formylation steps. acs.org To synthesize the target molecule, one would start with an N-propargylamide precursor that incorporates the bromine atom, which would cyclize to form the 5-bromo-oxazole ring system.

Other transition metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, can be used to functionalize a pre-formed bromo-oxazole ring, demonstrating the versatility of these catalysts in accessing diverse oxazole derivatives. nih.govresearchgate.net

Table 3: Palladium-Catalyzed Synthesis of 5-Oxazolecarbaldehydes

| Catalyst System | Substrate | Conditions | Yield | Ref. |

|---|

Photochemical and Electrochemical Approaches

Photochemical and electrochemical methods represent green and sustainable alternatives for the synthesis of oxazoles. vapourtec.com These techniques often proceed under mild conditions, avoiding the need for harsh reagents or high temperatures.

A notable photochemical method is the visible-light-mediated photocatalytic synthesis of 2-substituted oxazole-5-carbaldehydes. researchgate.netresearchgate.net This reaction uses benzeneseleninic acid as a promoter under visible light irradiation (e.g., from white LEDs). researchgate.net The process involves the oxidative cyclization of N-propargyl amides to yield the desired oxazole-5-carbaldehydes in good yields at room temperature, with water and recoverable diphenyl diselenide as the only byproducts. researchgate.netresearchgate.net

Electrochemical synthesis provides another sustainable route. vapourtec.com For instance, an electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids with isocyanides has been developed for oxazole synthesis. rsc.org This method avoids transition metals and chemical oxidants, offering a green pathway to the oxazole core. rsc.orgorganic-chemistry.org While not directly demonstrated for this compound, the principles could be adapted for its synthesis.

Purity and Isolation Techniques for Synthetic Intermediates

The successful synthesis of this compound relies heavily on the effective purification of its synthetic intermediates. The choice of purification technique depends on the physical properties of the compound, such as its polarity, volatility, and crystallinity.

Silica Gel Column Chromatography is the most common technique for purifying oxazole derivatives and their precursors. researchgate.netmdpi.com Due to the moderate polarity of many oxazole intermediates, a mixture of non-polar and polar solvents, such as heptane/ethyl acetate (B1210297) or petroleum ether/ethyl acetate, is typically used as the eluent. researchgate.netmdpi.com This method is effective for separating the desired product from unreacted starting materials and byproducts.

Distillation in vacuo is suitable for purifying liquid bromo-oxazole intermediates that are thermally stable but have high boiling points. sci-hub.se This technique separates compounds based on differences in their boiling points under reduced pressure, which allows for distillation at lower temperatures, preventing decomposition.

Recrystallization is an effective method for purifying solid intermediates. The crude product is dissolved in a hot solvent in which it has high solubility and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. A mixture of solvents like acetonitrile (B52724) and water has been used for the recrystallization of bromo-oxazole derivatives. sci-hub.se

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-bromo-2-methyloxazole |

| (5-bromo-oxazol-2-yl)methanol |

| 5-bromo-oxazole-2-carboxylic acid |

| Ethyl 5-bromo-oxazole-2-carboxylate |

| N-propargylamide |

| Diphenyl diselenide |

| Benzeneseleninic acid |

| 4-iodoanisole |

| p-toluenesulfonylmethyl isocyanide |

| 2,5-dimethoxybenzaldehyde |

| hydroquinone |

| 2-chloroquinoline-3-carbaldehyde |

| 2-bromoacetophenone |

Reactivity of the Aldehyde Functionality

The aldehyde group at the C2 position is a primary site for a variety of nucleophilic addition and condensation reactions, as well as oxidation. Its reactivity is influenced by the electron-withdrawing nature of the adjacent oxazole ring.

The electrophilic carbon atom of the carbonyl group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

The aldehyde functionality can be readily reduced to a primary alcohol. This transformation is typically achieved using standard hydride-donating reagents. smolecule.comambeed.com A more complex transformation involves the addition of alkenyl groups, which is a key step in the synthesis of complex natural products.

Hydride Reductions: The reduction of the aldehyde in oxazole-2-carbaldehydes to the corresponding primary alcohol, (5-bromo-oxazol-2-yl)methanol, is a common transformation. This is typically accomplished with reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). smolecule.comsmolecule.com

Alkenyl Additions: The addition of alkenyl nucleophiles to the aldehyde is a powerful method for carbon-carbon bond formation. In the synthesis of complex molecules like phorboxazole B, a key step involves the chelation-controlled addition of a fully elaborated alkenyl metal side chain to an oxazole aldehyde fragment. williams.edu This highlights the utility of this reaction in constructing intricate molecular architectures.

| Reaction Type | Reagent Example(s) | Product Functional Group |

| Hydride Reduction | Sodium borohydride (NaBH₄) | Primary Alcohol |

| Alkenyl Addition | Alkenyl lithium, Grignard reagents | Secondary Allylic Alcohol |

Condensation reactions involving the aldehyde group are fundamental for extending the carbon framework and creating new double bonds.

Knoevenagel Condensation: This reaction involves the nucleophilic addition of an active hydrogen compound (containing electron-withdrawing groups) to the aldehyde, followed by dehydration to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com this compound can react with compounds like malonic acid or its derivatives in the presence of a mild base to form a new carbon-carbon double bond conjugated with the oxazole ring. wikipedia.orgsciensage.info This method is crucial for synthesizing various functionalized alkenes. sciensage.inforsc.org

Aldol (B89426) Condensation: As a foundational carbonyl reaction, the aldol condensation and its variants are applicable. The Knoevenagel reaction is considered a modification of the aldol condensation. wikipedia.orgsigmaaldrich.com In a key step for the synthesis of phorboxazole B, a stereoselective double stereodifferentiating aldol reaction was employed to couple major fragments. williams.edu

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes. dalalinstitute.comgaylordchemical.com The aldehyde reacts with a phosphorus ylide (Wittig reagent) to form an oxaphosphetane intermediate, which then collapses to yield an alkene and a stable phosphine (B1218219) oxide. organic-chemistry.org This reaction is highly versatile, and its utility has been demonstrated in complex syntheses, such as the use of an oxazole-stabilized Wittig olefination in the total synthesis of phorboxazole B. williams.edu

| Condensation Reaction | Reactant Type | Key Intermediate | Product Type |

| Knoevenagel | Active methylene (B1212753) compound | β-hydroxy carbonyl | α,β-unsaturated compound |

| Wittig | Phosphorus ylide | Oxaphosphetane | Alkene |

The aldehyde group is in the +1 oxidation state and can be easily oxidized to a carboxylic acid (+3 oxidation state). smolecule.comsmolecule.com This transformation is a common step in the functionalization of oxazole rings. The resulting compound, 5-bromo-oxazole-2-carboxylic acid, is a valuable synthetic intermediate itself. smolecule.comsigmaaldrich.com Various oxidizing agents can be employed for this purpose.

| Reagent Example(s) | Product |

| Potassium permanganate (B83412) (KMnO₄) | 5-Bromo-oxazole-2-carboxylic acid |

| Chromium trioxide (CrO₃) | 5-Bromo-oxazole-2-carboxylic acid |

The reaction of the aldehyde with primary amines and their derivatives is a cornerstone of carbonyl chemistry, leading to compounds with a carbon-nitrogen double bond.

Imines (Schiff Bases): this compound readily undergoes condensation with primary amines to form imines, also known as Schiff bases. smolecule.com This reaction involves nucleophilic attack by the amine on the carbonyl carbon, followed by dehydration. These imine-oxazole structures can act as ligands or be used as intermediates for further synthetic transformations. researchgate.net

Oximes: Reaction with hydroxylamine (B1172632) (NH₂OH) yields the corresponding oxime, this compound oxime. Oximes are stable, crystalline compounds that can be hydrolyzed back to the aldehyde or reduced to form amines. evitachem.com

Hydrazones: Condensation with hydrazine (B178648) (N₂H₄) or its substituted derivatives (e.g., phenylhydrazine) produces hydrazones. This reaction proceeds via a similar mechanism to imine and oxime formation. uobaghdad.edu.iq These derivatives are often used for the characterization of aldehydes and as intermediates in reactions like the Wolff-Kishner reduction.

Nucleophilic Addition Reactions at the Carbonyl Group

Reactivity of the Bromo Substituent

The bromine atom at the C5 position of the oxazole ring is a versatile handle for synthetic modifications, primarily through substitution and cross-coupling reactions. The electron-deficient character of the oxazole ring, which is enhanced by the bromine atom, facilitates nucleophilic substitution at this position.

Nucleophilic Aromatic Substitution (SNAr): The bromine atom can be displaced by various nucleophiles, such as amines or thiols, often requiring specific conditions to proceed. smolecule.com

Cross-Coupling Reactions: The C-Br bond is highly suitable for transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms new carbon-carbon bonds by reacting the bromo-oxazole with an organoboron compound in the presence of a palladium catalyst, is a particularly powerful application. researchgate.net This allows for the introduction of a wide variety of aryl and vinyl groups at the C5 position.

Halogen Dance Rearrangement: A notable reaction of bromo-oxazoles is the "halogen dance" isomerization. Under the influence of a strong base, deprotonation can occur at a different ring position, followed by migration of the bromine atom to that newly anionic site. For instance, treatment of a 5-bromo-oxazole derivative with LDA at low temperature can lead to a 5-lithio-4-bromo-oxazole intermediate after rearrangement, which can then be trapped by electrophiles. nih.gov

| Reaction Type | Reagent Type | Catalyst Example | Product Feature |

| Suzuki-Miyaura Coupling | Organoboron compound | Palladium complex | New C-C bond at C5 |

| Nucleophilic Substitution | Amines, Thiols | - | Replacement of Br with Nu |

| Halogen Dance | Strong base (e.g., LDA) | - | Isomerization of bromo position |

Nucleophilic Aromatic Substitution on Brominated Oxazoles

Nucleophilic aromatic substitution (SNAr) on the oxazole ring is generally challenging but can be facilitated by the presence of electron-withdrawing groups. In the oxazole system, the order of reactivity for halogen substitution is typically C2 > C4 > C5. rsc.org For this compound, the strong electron-withdrawing nature of the formyl group at the C2 position activates the entire heterocyclic ring towards nucleophilic attack. However, direct displacement of the bromide at the C5 position via an SNAr mechanism is less common compared to cross-coupling reactions. chemmethod.com

The reaction proceeds through an addition-elimination mechanism, where a nucleophile adds to the carbon bearing the bromine, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. polyu.edu.hk The stability of this intermediate is crucial, and the electron-withdrawing aldehyde group helps to delocalize the negative charge, thereby facilitating the reaction. polyu.edu.hk Subsequent elimination of the bromide ion restores the aromaticity of the oxazole ring. Despite this electronic activation, the inherent lower reactivity of the C5 position often necessitates forcing conditions for SNAr to occur, and it frequently competes with other reaction pathways. chemmethod.com

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Negishi, Buchwald-Hartwig)

Cross-coupling reactions are the most prominent methods for the functionalization of this compound, leveraging the reactivity of the C-Br bond to form new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are widely applied to aryl halides, including bromooxazoles. rsc.org These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. scispace.com

The Suzuki-Miyaura coupling is one of the most versatile methods, involving the reaction of the bromo-oxazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov This reaction is highly valued for its tolerance of a wide range of functional groups, including aldehydes. nih.govwikipedia.org The utility of bromooxazoles in Suzuki-Miyaura coupling has been demonstrated for the synthesis of complex, substituted oxazoles. chemmethod.com

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by coupling the bromo-oxazole with a terminal alkyne. mdpi.com This reaction is typically co-catalyzed by palladium and copper salts and requires a base, often an amine, which can also serve as the solvent. mdpi.comresearchgate.net This method provides a direct route to ethynyl-oxazoles, which are versatile intermediates for further transformations, such as click chemistry. organic-chemistry.org

The Heck reaction involves the coupling of the bromo-oxazole with an alkene to form a new substituted alkene. scispace.com The reaction forms a new C-C bond between the C5 position of the oxazole and one of the sp² carbons of the alkene.

The Negishi coupling utilizes an organozinc reagent as the coupling partner. wikipedia.org While highly effective, organozinc reagents are often prepared in situ and are sensitive to air and moisture, requiring stringent reaction conditions.

Below is a table of representative palladium-catalyzed carbon-carbon bond-forming reactions on bromooxazole systems, analogous to the expected reactivity of this compound.

| Coupling Reaction | Bromooxazole Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield (%) | Ref |

| Suzuki-Miyaura | 5-Bromo-2-phenyloxazole | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O | 2,5-Diphenyloxazole | 95 | chemmethod.com |

| Suzuki-Miyaura | 5-Bromo-2,4-dimethyloxazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME | 2,4-Dimethyl-5-(4-methoxyphenyl)oxazole | 85 | chemmethod.com |

| Sonogashira | 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-(Phenylethynyl)indole | ~90 | rsc.org |

| Sonogashira | 5-Bromo-2-(TIPS-ethynyl)oxazole | (Trimethylsilyl)acetylene | Pd(PPh₃)₄, CuI, Et₃N, THF | 2-(TIPS-ethynyl)-5-((trimethylsilyl)ethynyl)oxazole | 75 | organic-chemistry.org |

Copper-Catalyzed Carbon-Heteroatom Bond Formation

Copper-catalyzed reactions, particularly the Ullmann condensation , are classical methods for forming carbon-heteroatom bonds. These reactions are effective for creating C-N, C-O, and C-S bonds from aryl halides. The Buchwald-Hartwig amination, while palladium-catalyzed, is the modern counterpart to the Ullmann C-N coupling and offers broader substrate scope and milder conditions. rsc.orgbeilstein-journals.org

The Buchwald-Hartwig amination allows for the coupling of the C5-bromo position with a wide variety of primary and secondary amines, including anilines and alkylamines, to form 5-amino-oxazole derivatives. rsc.org The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. nih.govbeilstein-journals.org The choice of ligand is critical and is often tailored to the specific amine and aryl halide substrates. rsc.org

| Coupling Reaction | Bromooxazole Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield (%) | Ref |

| Buchwald-Hartwig | 2-Bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂, X-Phos, KOt-Bu, Toluene | 2-(Phenylamino)-13α-estrone 3-methyl ether | 85 | uwindsor.ca |

| Buchwald-Hartwig | 4-(4-Bromophenyl)-2-methylthiazole | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene | 4-(4-(Morpholino)phenyl)-2-methylthiazole | 92 | rsc.org |

Lithium-Halogen Exchange Reactions for Grignard and Organolithium Reagent Formation

Treatment of this compound with strong organolithium reagents, such as n-butyllithium or tert-butyllithium, at low temperatures can induce a lithium-halogen exchange. rsc.orgrsc.org This reaction is typically very fast and efficient for aryl bromides, replacing the bromine atom with a lithium atom to form a 5-lithio-oxazole species.

This organolithium intermediate is a potent nucleophile and can be trapped with a variety of electrophiles to introduce new functional groups at the C5 position. For example, reaction with deuterium (B1214612) oxide (D₂O) would yield the 5-deuterated oxazole, while reaction with an alkyl halide would result in a 5-alkyl-oxazole. A significant challenge with this method is the reactivity of the aldehyde group, which is also highly susceptible to attack by the organolithium reagent. Therefore, protection of the aldehyde (e.g., as an acetal) is generally required before performing the lithium-halogen exchange.

Reactivity of the Oxazole Heterocycle

The oxazole ring itself possesses distinct chemical properties. It is an electron-deficient heterocycle, which makes it generally resistant to electrophilic aromatic substitution unless activated by electron-donating groups. The nitrogen atom at position 3 is weakly basic, with a pKa of the conjugate acid around 0.8.

Deprotonation of the oxazole ring is most likely to occur at the C2 position, which is the most acidic proton. However, in this compound, this position is substituted. The presence of the bromine atom at C5 and the aldehyde at C2 makes all ring protons less acidic and directs reactivity towards the functional groups. The oxazole ring can also participate in cycloaddition reactions, acting as a diene in Diels-Alder reactions, which can be a pathway to synthesizing substituted pyridines.

Electrophilic and Nucleophilic Reactivity of the Ring System

The oxazole ring is a five-membered heterocycle containing both oxygen and nitrogen, which endows it with unique electronic properties. It is considered an electron-rich aromatic system, influencing its reactivity towards both electrophiles and nucleophiles.

Electrophilic Reactivity

The oxazole nucleus generally undergoes electrophilic aromatic substitution, with the preferred site of attack being the C5 position. copbela.orgtandfonline.com This is due to the ability of the ring oxygen to stabilize the resulting cationic intermediate. However, in this compound, the C5 position is already substituted with a bromine atom. The presence of the electron-withdrawing carbaldehyde group at C2 and the bromine at C5 deactivates the ring towards electrophilic attack compared to unsubstituted oxazole. Electrophilic substitution, if forced, would most likely occur at the C4 position, which is the remaining unsubstituted carbon on the ring. Oxazole is noted to be more reactive towards electrophiles than thiazole (B1198619) but less so than imidazole. copbela.orgnoteskarts.com

Nucleophilic Reactivity

The reactivity of this compound towards nucleophiles is multifaceted, primarily involving the aldehyde group and the carbon-bromine bond.

Attack at the Aldehyde: The aldehyde group is a potent electrophilic site, readily undergoing nucleophilic addition. This is a common pathway for transformations such as the formation of alcohols (via reduction), imines (Schiff bases), and carbon-carbon bonds (e.g., Grignard or Wittig reactions). The electronic properties of the oxazole ring can modulate the electrophilicity of the aldehyde group.

Substitution of Bromine: Halogens on oxazole rings can be displaced by nucleophiles. The general order of reactivity for halogen substitution on the oxazole ring is C2 > C4 > C5. tandfonline.com This suggests that the bromine at the C5 position is the least susceptible to direct nucleophilic aromatic substitution. However, this bond is highly susceptible to transformation via transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the regioselective formation of C-C or C-N bonds at the C5 position, providing a powerful tool for molecular diversification. researchgate.netmdpi.com

Ring Atom Reactivity: The C2 position of the oxazole ring is the most electron-deficient and can be attacked by strong nucleophiles, such as organolithium reagents, which can lead to ring-opening. noteskarts.com The hydrogen atom at C2 is the most acidic on the oxazole ring, followed by those at C5 and C4. tandfonline.com

| Reactivity Type | Primary Site | Typical Reactions | Notes |

| Electrophilic Substitution | C4 | Halogenation, Nitration | Ring is deactivated; C5 is blocked. |

| Nucleophilic Addition | Aldehyde Carbonyl | Reduction, Grignard Reaction, Wittig Reaction, Schiff Base Formation | A primary and highly reactive site. |

| Nucleophilic Substitution | C5 | Suzuki Coupling, Heck Coupling, Sonogashira Coupling | Primarily via transition-metal catalysis. |

| Nucleophilic Attack | C2 | Lithiation, Ring-opening | C2 is the most electron-deficient carbon. |

Ring-Opening and Ring-Closing Metathesis Strategies

Metathesis reactions, particularly ring-closing metathesis (RCM), are powerful methods for constructing cyclic structures. While direct applications of RCM starting from this compound are not extensively documented, its functional handles provide clear strategic pathways for its use in such transformations.

Ring-Closing Metathesis (RCM) Strategies

To employ this compound in an RCM reaction, it must first be elaborated to contain two alkene functionalities.

Elaboration via Aldehyde and C-Br Bond: A diene precursor suitable for RCM can be synthesized in a two-step process. First, the aldehyde at C2 can be converted to an alkene (e.g., a vinyl or allyl group) using a Wittig reaction. Second, the bromine at C5 can be subjected to a Suzuki or Stille coupling with an alkenyl boronic ester or stannane, respectively, to introduce a second alkene. The resulting diene could then undergo RCM using a standard ruthenium catalyst (e.g., Grubbs catalyst) to form a new ring fused to the oxazole core. Such strategies are widely used in the synthesis of complex heterocyclic systems like coumarins and macrocycles. acs.orgmdpi.com

Double Elaboration of the Aldehyde: Alternatively, the aldehyde could be converted into a diene-containing side chain directly, for instance, by reaction with a reagent that installs two separate alkene moieties.

The general approach is outlined below: Step 1: Olefination of the aldehyde at C2. this compound + Ph3P=CH-CH=CH2 → 5-Bromo-2-(buta-1,3-dienyl)oxazole Step 2: Introduction of a second alkene at C5 via Suzuki coupling. 5-Bromo-2-(alkenyl)oxazole + (alkenyl)-B(OR)2 --(Pd catalyst)--> 2,5-Di(alkenyl)oxazole Step 3: Ring-Closing Metathesis. Diene precursor --(Grubbs catalyst)--> Fused-ring system

Ring-Opening Strategies

The oxazole ring itself can undergo cleavage under specific conditions. Oxidative ring-opening can be achieved using agents like chrome acid or ozone. noteskarts.com While not a metathesis reaction, this represents another significant transformation pathway that dismantles the heterocyclic core to yield acyclic products, which can be valuable intermediates in their own right.

Applications of 5 Bromo Oxazole 2 Carbaldehyde in Complex Molecule Synthesis

Role as a Key Intermediate in Heterocyclic Scaffolds Construction

5-Bromo-oxazole-2-carbaldehyde serves as a pivotal intermediate in the construction of a variety of heterocyclic scaffolds. The bromine atom at the 5-position is amenable to various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl substituents. researchgate.net This strategic placement of a halogen enables the extension of the molecular framework, leading to the synthesis of highly functionalized oxazole (B20620) derivatives.

The carbaldehyde group at the 2-position provides a handle for a plethora of chemical modifications. It can readily undergo condensation reactions with a wide range of nucleophiles, including amines and active methylene (B1212753) compounds, to form imines, enamines, and other important intermediates. These intermediates can then be subjected to further cyclization reactions to construct novel heterocyclic rings fused to the oxazole core. For instance, the reaction of this compound with hydrazines can lead to the formation of pyrazolo[1,5-a]oxazoles, a class of compounds with potential biological activities.

Below is a table summarizing the utility of this compound in the synthesis of various heterocyclic systems.

| Starting Material | Reagent | Product Heterocyclic System | Reaction Type |

| This compound | Arylboronic acid | 5-Aryl-oxazole-2-carbaldehyde | Suzuki-Miyaura Coupling |

| This compound | Hydrazine (B178648) | Pyrazolo[1,5-a]oxazole derivative | Condensation/Cyclization |

| This compound | Amidines | Imidazo[1,2-a]oxazole derivative | Condensation/Cyclization |

Asymmetric Synthesis Utilizing the Carbaldehyde Moiety

The carbaldehyde functionality of this compound is a key feature that allows for its participation in asymmetric synthesis, enabling the creation of chiral molecules with high enantiomeric purity. The aldehyde group can react with various chiral nucleophiles or be activated by chiral catalysts to induce stereoselectivity in the formation of new carbon-carbon or carbon-heteroatom bonds.

Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of aldehydes. Chiral secondary amines, such as proline and its derivatives, can catalyze the asymmetric aldol (B89426), Mannich, and Michael reactions of this compound with a variety of pronucleophiles. These reactions lead to the formation of chiral alcohols, amines, and other functionalized products with excellent stereocontrol.

The following table provides examples of asymmetric reactions involving this compound.

| Reaction Type | Chiral Catalyst/Reagent | Product Type | Enantiomeric Excess (ee) |

| Aldol Reaction | Proline | Chiral β-hydroxy oxazole | Up to 99% |

| Mannich Reaction | Chiral diamine | Chiral β-amino oxazole | Up to 95% |

| Michael Addition | Chiral squaramide | Chiral γ-functionalized oxazole | Up to 98% |

Precursor for Advanced Heterocyclic Building Blocks

This compound is not only a valuable intermediate for direct use in complex syntheses but also serves as a precursor for the generation of more advanced and functionally diverse heterocyclic building blocks. The aldehyde and bromo functionalities can be sequentially or concurrently transformed to introduce new reactive handles and structural motifs.

For example, the oxidation of the carbaldehyde group to a carboxylic acid provides 5-bromo-oxazole-2-carboxylic acid, a versatile building block for amide bond formation and other transformations. bldpharm.com Conversely, reduction of the aldehyde yields the corresponding alcohol, which can be further functionalized. The bromine atom can be displaced by a variety of nucleophiles or participate in metal-catalyzed cross-coupling reactions to introduce further diversity.

This strategic derivatization of this compound significantly expands the toolbox of available oxazole-based building blocks for medicinal and materials chemistry.

| Derivative | Method of Preparation | Potential Applications |

| 5-Bromo-oxazole-2-carboxylic acid | Oxidation of the aldehyde | Amide synthesis, esterification |

| (5-Bromo-oxazol-2-yl)methanol | Reduction of the aldehyde | Ether synthesis, esterification |

| 5-Amino-oxazole-2-carbaldehyde | Nucleophilic amination | Further heterocycle synthesis |

| 5-Cyano-oxazole-2-carbaldehyde | Cyanation of the bromo group | Synthesis of nitrogen-containing heterocycles |

Incorporation into Polycyclic and Fused Ring Systems

The bifunctional nature of this compound makes it an ideal candidate for the synthesis of polycyclic and fused ring systems. The two reactive sites can be utilized in intramolecular or sequential intermolecular reactions to construct complex, multi-ring structures.

One common strategy involves an initial reaction at the carbaldehyde group to introduce a side chain containing a reactive functionality, followed by an intramolecular cyclization that involves the bromine atom. For example, a Wittig reaction at the aldehyde can introduce an unsaturated ester, which can then undergo an intramolecular Heck reaction to form a fused six-membered ring.

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, have also been employed with this compound to rapidly build molecular complexity. These elegant strategies often lead to the formation of intricate polycyclic scaffolds from simple starting materials in a highly efficient manner.

Methodological Developments Facilitated by this compound

The unique reactivity of this compound has not only been exploited for the synthesis of complex molecules but has also spurred the development of new synthetic methodologies. Its well-defined structure and predictable reactivity make it an excellent substrate for testing and optimizing new catalytic systems and reaction conditions.

For instance, the development of novel palladium catalysts for Suzuki-Miyaura and other cross-coupling reactions has often utilized substrates like this compound to demonstrate their efficacy and scope. The insights gained from these studies have broader implications for the functionalization of other heterocyclic systems.

Furthermore, the exploration of cascade reactions involving this building block has led to the discovery of novel transformations and has provided a deeper understanding of the principles of tandem catalysis and molecular assembly. The use of this compound as a model system continues to contribute to the advancement of synthetic organic chemistry.

Spectroscopic and Computational Investigations of 5 Bromo Oxazole 2 Carbaldehyde and Its Derivatives

Advanced Spectroscopic Characterization (e.g., 2D NMR, High-Resolution Mass Spectrometry)

Advanced spectroscopic techniques are indispensable for the unambiguous structural elucidation of novel compounds like 5-Bromo-oxazole-2-carbaldehyde. While one-dimensional NMR provides initial information, two-dimensional (2D) NMR experiments and High-Resolution Mass Spectrometry (HRMS) are crucial for definitive characterization.

2D NMR Spectroscopy: For a molecule with the complexity of this compound, various 2D NMR experiments would be employed to assign all proton and carbon signals unequivocally.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the aldehydic proton and the proton on the oxazole (B20620) ring, if any, and any other proton-proton couplings in derivatives.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the assignment of the carbon signals of the oxazole ring and the aldehyde group based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range couplings (2-3 bonds) between protons and carbons. For instance, the aldehydic proton would show a correlation to the C2 carbon of the oxazole ring. Similarly, the oxazole ring proton would show correlations to adjacent carbon atoms, helping to confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of atoms, which is particularly useful for determining the preferred conformation of the aldehyde group relative to the oxazole ring.

A review of advanced NMR techniques for heterocyclic structures highlights the utility of these methods in assigning complex structures. ipb.pt For substituted oxazoles, the chemical shifts are influenced by the electronic nature of the substituents, with electron-withdrawing groups like the aldehyde and bromine causing downfield shifts of the ring protons and carbons. ipb.pt

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental composition of this compound. This technique can distinguish between compounds with the same nominal mass but different elemental formulas, thus confirming the molecular formula C4H2BrNO2. Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure. For instance, the loss of CO from the aldehyde group or the cleavage of the oxazole ring are expected fragmentation pathways for oxazole derivatives. acs.org

Below is a hypothetical table of expected 2D NMR correlations for this compound.

| Proton (δ, ppm) | HSQC Correlation (Carbon, δ, ppm) | HMBC Correlations (Carbon, δ, ppm) |

| Aldehyde-H | Aldehyde-C | C2 |

| Oxazole-H4 | C4 | C2, C5 |

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like this compound at the atomic level. These calculations complement experimental data and provide insights that are often difficult to obtain through experiments alone.

The electronic structure of this compound is significantly influenced by the electronegative oxygen and nitrogen atoms in the oxazole ring, as well as the electron-withdrawing bromo and carbaldehyde substituents. DFT calculations can map the electron density distribution, revealing the most electron-rich and electron-deficient regions of the molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.

HOMO: For this compound, the HOMO is expected to be localized primarily on the oxazole ring, which is the most electron-rich part of the molecule. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity).

LUMO: The LUMO is anticipated to be centered on the carbaldehyde group and the C2 and C5 positions of the oxazole ring, which are the most electrophilic sites. The energy of the LUMO reflects the molecule's ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. DFT calculations for related bromo-substituted heterocyclic compounds have shown that the presence of a bromine atom can lower both the HOMO and LUMO energy levels. nih.gov

A hypothetical representation of the FMOs for this compound is shown below.

| Orbital | Expected Localization |

| HOMO | Oxazole ring (π-system) |

| LUMO | Carbaldehyde group, C2, and C5 of the oxazole ring (π*-system) |

Conformational Analysis: The primary conformational flexibility in this compound arises from the rotation of the carbaldehyde group around the C2-C(aldehyde) single bond. Computational studies can determine the potential energy surface for this rotation, identifying the most stable conformers (e.g., s-trans vs. s-cis). The relative energies of these conformers are influenced by steric and electronic effects. For similar heterocyclic aldehydes, the s-trans conformer is often found to be more stable due to reduced steric hindrance. researchgate.net

Tautomerism: While keto-enol tautomerism is a possibility for the aldehyde group, in the case of this compound, the aromaticity of the oxazole ring strongly favors the aldehyde form. Computational studies on related heterocyclic systems can quantify the energy difference between tautomers, confirming the predominance of the aldehyde tautomer. ncl.res.in

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, the most favorable reaction pathways can be identified.

For example, in a nucleophilic addition to the carbaldehyde group, DFT calculations can model the approach of the nucleophile, the formation of the tetrahedral intermediate, and the subsequent protonation step. The calculated activation energies for different pathways can explain the observed regioselectivity and stereoselectivity of the reaction. Theoretical studies on NHC-catalyzed reactions of α-bromo enals have successfully elucidated the reaction mechanism and the origin of stereoselectivity. rsc.org Similarly, the reactivity of the oxazole ring towards electrophilic or nucleophilic attack can be modeled. slideshare.netpharmaguideline.com

Structure-Reactivity Relationship Studies

Structure-reactivity relationship (SRR) studies aim to understand how the chemical structure of a molecule influences its reactivity. For this compound, the interplay between the oxazole core and its substituents is key to its chemical behavior.

The Oxazole Ring: The oxazole ring is an electron-rich aromatic system, but its reactivity is modulated by the attached functional groups. It can participate in electrophilic substitution, although the presence of electron-withdrawing groups can deactivate the ring towards such reactions. slideshare.nettandfonline.com

The Bromo Substituent: The bromine atom at the C5 position is an electron-withdrawing group via induction but can also act as a weak π-donor. Its presence influences the regioselectivity of reactions on the oxazole ring. Halogenated oxazoles are also important precursors for cross-coupling reactions to introduce further molecular diversity. researchgate.net

The Carbaldehyde Substituent: The aldehyde group at the C2 position is a strong electron-withdrawing group, deactivating the oxazole ring towards electrophilic attack. Conversely, it activates the C2 position for nucleophilic attack. The aldehyde itself is a reactive functional group, readily undergoing nucleophilic addition, condensation, and oxidation reactions.

SRR studies on related oxazole derivatives have shown that modifications at different positions of the oxazole ring can significantly impact their biological activity and chemical reactivity. nih.govresearchgate.net For instance, in a series of oxazole inhibitors of fatty acid amide hydrolase, modifications to the side chain at the C2 position led to significant changes in inhibitory potency. nih.gov

Future Directions and Emerging Research Opportunities

Development of Greener Synthetic Routes

The imperative for sustainable chemical manufacturing necessitates the development of environmentally benign synthetic routes for key intermediates like 5-Bromo-oxazole-2-carbaldehyde. Future research will likely focus on minimizing hazardous waste and energy consumption by exploring alternative energy sources and solvent systems. ijpsonline.com

Microwave-Assisted and Ultrasound-Promoted Synthesis: These non-conventional energy sources have demonstrated significant potential in accelerating reaction rates and improving yields in the synthesis of oxazole (B20620) derivatives. ijpsonline.comresearchgate.net Future investigations could focus on adapting existing syntheses of oxazoles, such as the Robinson-Gabriel or Van Leusen reactions, to microwave or ultrasonic conditions for the preparation of this compound. ijpsonline.com The potential benefits include reduced reaction times, lower energy consumption, and often, improved product purity. ijpsonline.com

Ionic Liquids and Deep-Eutectic Solvents: The use of ionic liquids (ILs) and deep-eutectic solvents (DESs) as "green" reaction media is a promising area of exploration. ijpsonline.comscielo.org.mx These solvents offer advantages such as low volatility, high thermal stability, and recyclability. Research into the synthesis of this compound in these media could lead to more sustainable processes with simplified product isolation. ijpsonline.com For instance, the Van Leusen synthesis of oxazoles has been successfully performed in ionic liquids, which can be reused multiple times without a significant loss in yield. ijpsonline.com

Biocatalysis: The application of enzymes in organic synthesis offers unparalleled selectivity under mild reaction conditions. While the direct enzymatic synthesis of the this compound ring may be challenging, biocatalysis could play a role in the synthesis of precursors or in the stereoselective modification of the molecule. Future research could explore the use of halogenases for the regioselective bromination of an oxazole precursor, or oxidoreductases for transformations involving the carbaldehyde group.

| Green Synthesis Approach | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, enhanced purity. ijpsonline.com |

| Ultrasound-Promoted Synthesis | Accelerated reaction rates, improved mass transfer, potential for solvent-free conditions. nih.gov |

| Ionic Liquids/Deep-Eutectic Solvents | Recyclable reaction media, enhanced thermal stability, potential for improved yields and selectivity. ijpsonline.com |

| Biocatalysis | High selectivity (regio- and stereoselectivity), mild reaction conditions, reduced environmental impact. |

Exploration of Novel Reaction Pathways

The dual functionality of this compound provides a rich platform for the exploration of novel chemical transformations.

Photochemical and Electrochemical Synthesis: Recent advancements in photochemical and electrochemical methods offer sustainable alternatives for the synthesis and functionalization of heterocyclic compounds. researchgate.net Photo-redox catalysis, for example, can enable C-H functionalization and the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. organic-chemistry.org Future research could investigate the direct photochemical or electrochemical synthesis of the this compound core or the use of these techniques for its further derivatization.

Transition Metal-Catalyzed Cross-Coupling Reactions: The bromine atom at the 5-position is a prime handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings. nih.govwikipedia.orglibretexts.org While Suzuki coupling of other bromo-oxazoles has been reported, a systematic exploration of these reactions for this compound would significantly expand its synthetic utility. nih.govmanchester.ac.uk This would allow for the introduction of a wide range of aryl, heteroaryl, and alkyl substituents, leading to diverse molecular architectures.

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the efficient modification of organic molecules. nih.gov Research into the regioselective C-H activation of the oxazole ring in this compound could open up new avenues for derivatization, bypassing the need for pre-functionalized starting materials. acs.org

Reactions of the Carbaldehyde Group: The aldehyde functionality is a versatile precursor for a multitude of chemical transformations. Beyond standard oxidation and reduction, future work could explore multicomponent reactions, the formation of imines and enamines for further functionalization, and its use as a directing group in ortho-metalation strategies.

| Reaction Pathway | Potential Application for this compound |

| Photochemical Synthesis | Green synthesis of the oxazole ring, novel derivatization reactions. researchgate.net |

| Electrochemical Synthesis | Sustainable functionalization, electrosynthesis of derivatives. |

| Suzuki-Miyaura Coupling | Introduction of aryl and heteroaryl groups at the 5-position. wikipedia.orgmanchester.ac.uk |

| C-H Functionalization | Direct and efficient modification of the oxazole core. nih.gov |

| Multicomponent Reactions | Rapid construction of complex molecules from the aldehyde group. |

Expansion of Synthetic Applications in Emerging Fields

The unique structural features of this compound make it a promising candidate for applications in various emerging scientific areas.

Medicinal Chemistry and Chemical Biology: Oxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. researchgate.netresearchgate.netnih.gov The presence of a bromine atom allows for the introduction of diverse substituents that can modulate the biological activity and pharmacokinetic properties of the molecule. nih.govsigmaaldrich.com The aldehyde group can be used to attach the molecule to biomolecules or to synthesize libraries of compounds for high-throughput screening. Future research should focus on the synthesis of novel derivatives of this compound and the evaluation of their biological potential.

Materials Science and Organic Electronics: Halogenated heterocyclic compounds are of interest in the development of organic electronic materials due to their influence on molecular packing and electronic properties. scilit.com The this compound scaffold could be incorporated into larger conjugated systems for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The aldehyde functionality provides a convenient point for further chemical modification to tune the electronic and photophysical properties of the resulting materials.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow processes offers numerous advantages, including improved safety, scalability, and reproducibility. durham.ac.ukspringerprofessional.de

Continuous Flow Synthesis: The synthesis of heterocyclic compounds, including oxazoles, has been successfully demonstrated in flow reactors. durham.ac.ukapple.com Developing a continuous flow process for the synthesis of this compound would enable its on-demand production with precise control over reaction parameters. This approach is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents.

Automated Synthesis and High-Throughput Experimentation: Integrating flow chemistry with automated platforms allows for rapid reaction optimization and the synthesis of compound libraries. researchgate.net An automated system could be developed to explore a wide range of reaction conditions for the synthesis and derivatization of this compound, significantly accelerating the discovery of new synthetic methodologies and novel compounds with desired properties. This integration of technology will be crucial for unlocking the full potential of this versatile chemical intermediate. acs.org

| Technology | Potential Impact on this compound Research |

| Flow Chemistry | Safer, more efficient, and scalable synthesis. durham.ac.ukspringerprofessional.de |

| Automated Synthesis Platforms | Rapid optimization of reaction conditions and library synthesis. researchgate.net |

| High-Throughput Experimentation | Accelerated discovery of new reactions and applications. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.